9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring, a methylfuran ring, and a purine core, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Methylfuran Ring: The methylfuran ring is often prepared via the cyclization of 2,5-hexanedione in the presence of an acid catalyst.
Construction of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamides, followed by cyclization and oxidation steps.
Coupling Reactions: The final step involves coupling the benzodioxole and methylfuran rings with the purine core using suitable coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or methylfuran rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting processes such as replication, transcription, and translation.
Comparison with Similar Compounds
Similar Compounds
9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: shares structural similarities with other purine derivatives, such as:
Uniqueness
- Structural Complexity : The presence of both benzodioxole and methylfuran rings in addition to the purine core makes it structurally unique.
- Reactivity : The combination of different functional groups allows for diverse chemical reactivity and potential applications.
- Biological Activity : Its unique structure may confer specific biological activities not observed in similar compounds.
Biological Activity
The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
- Chemical Formula : C₁₅H₁₃N₃O₃
- Molecular Weight : 295.29 g/mol
- CAS Number : 1354924-78-9
The structure of the compound features a purine core substituted with a benzodioxole moiety and a furan ring, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds with structural similarities to this purine derivative exhibit significant anticancer properties. For instance, derivatives containing the benzodioxole structure have been shown to exert cytotoxic effects on various cancer cell lines, including:
- Breast Cancer : MCF-7, MDA-MB-231
- Lung Cancer : A549
- Prostate Cancer : PC3
A study demonstrated that specific derivatives could inhibit cell proliferation and induce apoptosis in these cancer cell lines through the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Bacillus subtilis | 20 |
These results suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
The biological activity of the compound is primarily attributed to its ability to interact with specific cellular targets. Research has indicated that it may function as an inhibitor of certain enzymes involved in nucleotide synthesis and DNA repair mechanisms. This inhibition can lead to the disruption of cancer cell proliferation and enhanced sensitivity to chemotherapeutic agents .
Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of this compound in a xenograft model using human breast cancer cells. The treatment group received daily doses of the compound for four weeks, resulting in a significant reduction in tumor volume compared to the control group. Histological analysis revealed increased apoptosis within the tumor tissue, supporting its potential as an effective anticancer agent .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial screening of this compound against various pathogens. The results indicated that the compound exhibited potent activity against E. coli and S. aureus, with lower MIC values compared to standard antibiotics. This suggests its potential as a novel antimicrobial agent .
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O5/c1-8-2-4-11(28-8)16-20-13(15(19)24)14-17(22-16)23(18(25)21-14)9-3-5-10-12(6-9)27-7-26-10/h2-6H,7H2,1H3,(H2,19,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRXTZGERMLKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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